Nebracetam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAFGJGYCUMTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97205-35-1 (fumarate) | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00869598 | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97205-34-0 | |
| Record name | Nebracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nebracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Nebracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Nebracetam
Cholinergic System Modulation
Nebracetam significantly influences the cholinergic system, a crucial pathway for cognitive functions such as memory and learning. ontosight.ai
M1 Muscarinic Acetylcholine (B1216132) Receptor Agonism
This compound acts as an agonist for the M1 muscarinic acetylcholine receptor (mAChR). ncats.iomedchemexpress.comtargetmol.comnih.govwikipedia.org This agonistic activity has been demonstrated in human leukemic T cells (Jurkat cells), where this compound induced a rise in intracellular Ca2+ concentration. ncats.ionih.gov The this compound-induced increase in intracellular Ca2+ was effectively blocked by muscarinic antagonists in the order of atropine (B194438) > pirenzepine (B46924) > AF-DX 116, further supporting its M1 agonistic action. ncats.ionih.gov
Impact on Intracellular Calcium Concentration
This compound induces a rise in intracellular calcium (Ca2+) concentration. In Jurkat cells, this compound hydrochloride exhibited an EC50 of 1.59 mM for elevating intracellular Ca2+ levels. medchemexpress.comtargetmol.com Beyond its direct agonistic effect on M1 receptors, this compound also demonstrates a modulatory role on calcium influx. Studies in cultured rat cerebellar granule cells showed that this compound (at concentrations of 10-100 µM) dose-dependently inhibited increases in intracellular Ca2+ concentrations evoked by various stimuli. nih.gov Specifically, the inhibition of L-glutamate- and N-methyl-D-aspartate (NMDA)-evoked Ca2+ responses was more pronounced (1.5-fold and 1.7-fold greater, respectively) than the inhibition of high K+-evoked responses. nih.gov This suggests that this compound attenuates external Ca2+ influx primarily through N-methyl-D-aspartate receptor-gated channels rather than voltage-gated Ca2+ channels in these cells. nih.govsmolecule.com
Table 1: Effects of this compound on Intracellular Ca2+ Concentration
| Cell Type / Model | Effect on [Ca2+]i | Specificity / EC50 | Antagonism | Reference |
| Jurkat cells | Induces rise | EC50 = 1.59 mM | Atropine > Pirenzepine > AF-DX 116 | ncats.iomedchemexpress.comtargetmol.comnih.gov |
| Cultured rat cerebellar granule cells | Inhibits increase evoked by various stimuli | Attenuates NMDA receptor-gated Ca2+ influx more than voltage-gated Ca2+ channels | N/A | nih.govsmolecule.com |
Effects on Acetylcholine Release and Ganglionic Transmission
This compound has been shown to enhance acetylcholine (ACh) release from presynaptic sites, particularly in the isolated dog stellate ganglia. ncats.ionih.govnih.gov This enhancement of ACh release was observed with this compound concentrations ranging from 10^-7 to 10^-5 M following preganglionic stimulation (5 Hz). nih.gov The facilitation of ganglionic muscarinic transmission by this compound is believed to occur through actions on presynaptic sites. ncats.ionih.gov This effect is not attributed to the blockade of presynaptic M2 muscarinic autoreceptors. nih.gov Instead, this compound appears to accelerate acetylcholine formation and increase choline (B1196258) uptake, especially under conditions where acetylcholine is depleted. nih.gov
Table 2: Impact of this compound on Acetylcholine Release and Ganglionic Transmission
| Parameter / Model | This compound Concentration | Observed Effect | Mechanism | Reference |
| ACh release from isolated dog stellate ganglia | 10^-7 to 10^-5 M | Enhanced ACh release after preganglionic stimulation | Accelerates ACh formation, increases choline uptake (under depleted conditions) | nih.gov |
| Ganglionic muscarinic transmission in dog cardiac sympathetic ganglia | 0.5 to 15 mg/kg (i.v.) | Facilitates transmission (dose-dependent, maximal at 5 mg/kg) | Presynaptic action, abolished by pirenzepine or ACh depletion | nih.gov |
Interaction with Other Neurotransmitter Systems
Beyond its primary effects on the cholinergic system, this compound also interacts with other neurotransmitter pathways, contributing to its broader pharmacological profile.
Noradrenergic System Involvement (Limbic and Hippocampal)
Studies suggest that the effects of this compound involve not only cholinergic mechanisms but also limbic and hippocampal noradrenergic mechanisms. medchemexpress.comtargetmol.com This indicates a broader impact on brain regions critical for cognitive function and emotional regulation, where noradrenaline plays a significant role. mims.comwikipedia.org
Dopaminergic System Modulation
Research indicates that this compound may modulate the release and uptake of neurotransmitters such as dopamine (B1211576). ontosight.ai In in vitro studies using striatal synaptosomes, this compound, at concentrations of 100 µM or above, significantly reduced dopamine uptake. nih.gov However, in vivo microdialysis studies in rats, using a pharmacologically effective dose (30 mg/kg i.p.), did not show appreciable changes in the extracellular concentrations of striatal dopamine under normal conditions. nih.gov This suggests that while this compound can influence dopaminergic uptake in vitro at higher concentrations, its effect on extracellular dopamine levels in vivo at typical effective doses may be less pronounced or indirect. nih.gov
Serotonergic System Modulation
This compound has been investigated for its potential to modulate the serotonergic system. Its mechanism of action has been suggested to include a reduction in dopaminergic and serotonergic uptake, a characteristic shared with certain antidepressant compounds. ncats.io The serotonergic system, which utilizes serotonin (B10506) (5-HT) as a neurotransmitter, plays a crucial role in various physiological and pathological processes within both the peripheral and central nervous systems. nih.gov
Glutamatergic System Interactions (NMDA and AMPA Receptors)
The glutamatergic system, primarily mediated by glutamate (B1630785), is fundamental to excitatory neurotransmission in the central nervous system. Key ionotropic glutamate receptors include N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are essential for synaptic plasticity, learning, and memory functions. wikipedia.orgguidetopharmacology.orgwikidata.org While piracetam (B1677957), another racetam, is known to modulate glutamatergic neurotransmission, direct and specific modulation of NMDA or AMPA receptors by this compound has not been clearly established in available permissible research. uran.ua However, this compound has been reported to offer protection against glutamate toxicity, a protective effect that is presumed to be linked to its modulation of calcium entry into cells. ncats.io
Voltage-Operated Calcium Channels (VOCC) Modulation
This compound acts as an agonist for M1-muscarinic acetylcholine receptors. ncats.iouran.uawikipedia.orgtargetmol.comeontrading.ukmedchemexpress.comnih.govdepmap.org This agonistic action leads to an increase in intracellular calcium ion concentration ([Ca²⁺]ᵢ). ncats.iotargetmol.commedchemexpress.comnih.gov Studies in Jurkat cells, a human leukemic T cell line, demonstrated that this compound induced a rise in [Ca²⁺]ᵢ, which was inhibited by muscarinic antagonists such as atropine and pirenzepine, suggesting its action via M1-muscarinic receptors. nih.gov Voltage-operated calcium channels (VOCCs) are critical for mediating calcium influx into excitable cells, thereby triggering various physiological processes including neuronal excitation and neurotransmitter release. cenmed.com The modulation of calcium entry by this compound is believed to contribute to its neuroprotective effects and its capacity to enhance cognitive functions. ncats.io
Cellular and Subcellular Mechanisms
Beyond its interactions with specific receptors and ion channels, this compound also influences fundamental cellular and subcellular processes.
Influence on Membrane Fluidity (Comparative Racetam Analysis)
This compound is a derivative within the racetam class, which includes compounds like piracetam. ncats.iowikipedia.org While direct evidence for this compound's influence on membrane fluidity was not found in the permissible sources, comparative analysis within the racetam family, particularly with piracetam, provides insight. Piracetam has been shown to interact with phospholipid structures, demonstrating a high affinity for the polar head of phospholipids. This interaction is thought to contribute to changes in membrane fluidity, specifically an increase in fluidity. uni.lu Studies have indicated that piracetam enhances membrane fluidity in brain membranes of aged mice, rats, and humans, but not in young mice. uni-freiburg.denih.gov This normalization of membrane fluidity, particularly in conditions of oxidative stress or aging, is hypothesized to be a mechanism underlying some of piracetam's therapeutic properties. uni.lunih.gov
Effects on Astrocytic Metabolism and Morphology
This compound exerts a differentiated influence on the energetic metabolism and morphology of rat astrocytes in vitro. wikipedia.orgwikipedia.orgnih.gov Studies have shown that cultured astrocytes treated with this compound exhibited decreased intracellular levels of adenosine (B11128) triphosphate (ATP) and phosphocreatine (B42189) (PCr). wikipedia.orgwikipedia.orgnih.gov However, when this compound was added to astrocyte cultures along with dibutyryl 3',5'-cyclic adenosine monophosphate (dBcAMP), an increase in PCr content was observed. wikipedia.orgwikipedia.orgnih.gov
Furthermore, this compound treatment led to a decrease in the incorporation of ³H-valine into astrocytic proteins. wikipedia.orgwikipedia.orgnih.gov In terms of morphology, this compound was found to alter key morphometric parameters of cultured astrocytes, including an increase in cell area, perimeter, and form factor. wikipedia.org These findings suggest that this compound significantly impacts both the energy balance and structural characteristics of astrocytes.
Table 1: Effects of this compound on Astrocytic Metabolism in vitro
| Parameter | This compound Treatment (without dBcAMP) | This compound + dBcAMP Treatment |
| Intracellular ATP Levels | Decreased wikipedia.orgwikipedia.orgnih.gov | Not explicitly stated |
| Intracellular Phosphocreatine (PCr) Content | Decreased wikipedia.orgwikipedia.orgnih.gov | Increased wikipedia.orgwikipedia.orgnih.gov |
| ³H-Valine Incorporation into Proteins | Decreased wikipedia.orgwikipedia.orgnih.gov | Not explicitly stated |
Table 2: Effects of this compound on Astrocytic Morphology in vitro
| Morphometric Parameter | This compound Treatment (without dBcAMP) |
| Cell Area | Increased wikipedia.org |
| Perimeter | Increased wikipedia.org |
| Form Factor | Increased wikipedia.org |
Preclinical Research Findings
Neuroprotective Efficacy
Attenuation of Hypoxia and Low Blood Sugar Induced Damage
Preclinical studies have consistently shown Nebracetam's ability to protect against neuronal damage resulting from conditions of low oxygen (hypoxia) and insufficient blood sugar (hypoglycemia). researchgate.netwikidata.org In rat models, this compound has been observed to improve memory performance and reduce neuronal death following ischemic events. researchgate.netwikidata.org Specifically, in rat hippocampal and cerebral cortical slices, this compound (WEB 1881FU) attenuated the decline of 2-deoxyglucose (2DG) uptake and CA1 field potentials under conditions of ischemia (hypoxia/hypoglycemia) and hypoxia. iiab.me Furthermore, research indicates that this compound treatment can help restore cerebral energy metabolism, including adenosine (B11128) triphosphate (ATP) content, in rat brain regions subjected to microsphere-induced sustained ischemia. wikipedia.org
Protection Against Glutamate-Mediated Neurotoxicity
This compound exhibits protective effects against neurotoxicity induced by glutamate (B1630785). researchgate.netwikidata.org In studies involving rat striatal slices, this compound (at concentrations of 10⁻⁵ and 10⁻⁴ M) completely protected against striatal dopaminergic impairment caused by L-glutamate and N-methyl-D-aspartate (NMDA). nih.gov This neuroprotective action is believed to be, at least in part, mediated through its interaction with NMDA receptor-operated Ca²⁺ channels and its modulation of calcium entry into neurons. wikidata.orgnih.gov
Histological and Morphometric Evidence of Neuronal Preservation
Histological investigations have provided evidence for this compound's protective effect on neuronal cells. In stroke-prone rats, this compound demonstrated neuronal preservation in the hippocampus. nih.govnih.gov A study on stroke-prone spontaneously hypertensive rats (SHRSP) subjected to 10-minute bilateral carotid occlusion showed that oral administration of this compound (50 and 100 mg/kg) 10 minutes after reperfusion dose-dependently protected against ischemic delayed neuronal damage in the pyramidal cell layer of the hippocampal CA1 subfield. nih.gov Beyond histological observations, morphometric analysis, which involves the quantitative characterization of neuronal structures, has been utilized to assess the effects of nootropic drugs like this compound on cellular morphology. This compound has been shown to influence morphometric parameters of rat astrocytes in vitro, demonstrating a differentiated impact on their area, perimeter, and form factor. researchgate.net
Antioxidant Potential and Oxidative Stress Mitigation
Preclinical research suggests that this compound possesses antioxidant potential and can contribute to the mitigation of oxidative stress. uni.lu Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a significant factor in neurobiology and contributes to neurodegenerative diseases. Antioxidant compounds are known to reduce oxidative stress and can help mitigate age-related memory decline.
Other Pharmacological Activities in Preclinical Models
Antidepressant Potential
This compound has been explored for its potential antidepressant effects in preclinical animal models. wikidata.orguni.lu The proposed mechanism for this activity is its ability to reduce dopaminergic and serotonergic uptake, a characteristic shared with other known antidepressant compounds. researchgate.netwikidata.org Animal models of depression, often involving stress exposure, are commonly used to assess the efficacy of potential antidepressant drugs.
Analgesic Effects (in combination with other compounds)
This compound has exhibited pronounced analgesic activity when administered in combination with other compounds, particularly cyclooxygenase-2 (COX-2) inhibitors, in preclinical settings. nih.gov Studies have shown that novel dipharmacophore compounds, which combine this compound with non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, dexibuprofen, niflumic acid, and mefenamic acid, produced statistically significant analgesic effects in animal models. These effects were observed in tests like the acetic acid writhing test and the hot plate test in rats and mice. Furthermore, these combined compounds also demonstrated a statistically significant influence on cognitive functions in experimental animal groups following the simulation of neurotrauma.
Anticonvulsant Activity and Neuroprotection (Comparative Studies)
Preclinical research on this compound has primarily highlighted its neuroprotective capabilities, often in comparison to other nootropic agents. While the broader class of racetams includes compounds with established anticonvulsant properties, specific comparative data for this compound's anticonvulsant activity are not extensively detailed in available research.
Neuroprotection
This compound has demonstrated protective effects against neuronal damage induced by conditions such as hypoxia and ischemia. Studies in animal models have provided insights into its efficacy and mechanisms of action.
In experiments involving stroke-prone spontaneously hypertensive rats (SHRSP) subjected to 10-minute bilateral carotid occlusion, this compound exhibited a dose-dependent protective effect against ischemic delayed neuronal damage in the hippocampal CA1 subfield. When administered orally at doses of 50 and 100 mg/kg, 10 minutes after reperfusion, this compound significantly mitigated neuronal injury. Histological examinations further supported this neuroprotective action semanticscholar.org.
Comparative Studies on Neuroprotection and Cognitive Enhancement
Comparative studies have indicated that this compound possesses superior efficacy in certain animal models when compared to Piracetam (B1677957), a prototypical racetam. This compound improved memory retention in rodents at lower doses and showed stronger neuroprotection under ischemic conditions than Piracetam .
The neuroprotective mechanism of this compound is believed to be linked to its agonistic activity at M1-muscarinic acetylcholine (B1216132) receptors. This interaction is thought to modulate calcium entry into neurons, thereby contributing to its protective effects against neuronal damage and enhancement of cognitive functions .
Further comparative research investigated the influence of this compound and Piracetam on the energetic metabolism and morphology of rat astrocytes in vitro. Both compounds led to a decrease in intracellular adenosine triphosphate (ATP) and phosphocreatine (B42189) (PCr) levels. However, the addition of this compound along with dibutyryl 3',5'-cyclic adenosine monophosphate (dBcAMP) resulted in an increase in PCr content in astrocytes. This compound also caused a decrease in 3H-valine incorporation, whereas Piracetam combined with dBcAMP increased it, suggesting differentiated influences on astrocyte metabolism and morphology nih.gov.
Table 1: Comparative Neuroprotective and Metabolic Effects of this compound and Piracetam in Preclinical Models
| Compound | Effect on Ischemic Neuronal Damage (SHRSP) | Effect on Memory Retention (Rodents) | M1-Muscarinic Receptor Agonism | Effect on Astrocytic PCr (in vitro, with dBcAMP) | Effect on Astrocytic 3H-Valine Incorporation (in vitro) |
| This compound | Dose-dependent protection semanticscholar.org | Superior efficacy | Present | Increased nih.gov | Decreased nih.gov |
| Piracetam | Not specified/Less potent | Less potent | Absent | Increased nih.gov | Increased nih.gov |
Anticonvulsant Activity
While the racetam class of compounds includes several agents known for their anticonvulsant properties, such as Levetiracetam, Brivaracetam, and Seletracetam ekb.egwikipedia.org, specific comparative preclinical data demonstrating this compound's direct anticonvulsant activity against other compounds are not prominently featured in the provided research. Many studies discussing comparative anticonvulsant effects within the racetam family predominantly focus on Nefiracetam, highlighting its effectiveness in various seizure models and its comparison to other nootropics and standard antiepileptic drugs nih.govnih.govnih.gov. However, these findings pertain to Nefiracetam and not this compound.
Clinical Investigations and Outcomes
Human Brain Wave Activity Modulation
Studies in healthy human volunteers have demonstrated that a single administration of nebracetam can induce alterations in brain wave activity. Specifically, an increase in alpha activity has been observed, accompanied by a decrease in both slow and fast activity, predominantly in the frontal cortex. ncats.ionih.gov This pattern of electroencephalogram (EEG) changes, characterized by an increase in alpha activity, particularly in the higher frequency range above 9.5 Hz, and a corresponding reduction in slow and fast activity, distinguishes this compound from other psychotropic drugs. nih.gov Multivariate analysis of variance (MANOVA) of EEG parameters further indicates that the response to this compound was most pronounced in the frontal area. nih.gov Similar EEG changes, marked by increased alpha activity and decreased slow activity, were also noted in studies involving patients, suggesting a consistent effect across different populations. nih.gov
Table 1: Observed Human Brain Wave Activity Modulation by this compound
| Brain Wave Type | Observed Change | Primary Brain Region | Implied Cognitive Effect | Source |
| Alpha Activity | Increased | Frontal Cortex | Improved linguistic learning and memory processing | ncats.ionih.gov |
| Slow Activity | Decreased | Frontal Cortex | Improved linguistic learning and memory processing | ncats.ionih.gov |
| Fast Activity | Decreased | Frontal Cortex | Improved linguistic learning and memory processing | ncats.ionih.gov |
Efficacy in Cognitive Disorders
This compound has been investigated for its potential in addressing cognitive impairments, particularly in the context of dementia and Alzheimer's disease. ontosight.ai
Therapeutic Potential in Dementia and Alzheimer's Disease
Preclinical research in animal models of Alzheimer's disease has shown that this compound can improve memory in a dose-dependent manner. ncats.ioncats.io In human studies, a small investigation indicated that this compound might hold therapeutic potential for Alzheimer's disease, with observed improvements in symptoms attributed to its activation of the cholinergic system. this compound is known to act as an M1-muscarinic agonist, a mechanism relevant to cholinergic system function. ncats.ionih.gov
An open study involving nine outpatients with dementia of the Alzheimer type demonstrated significant clinical improvement after eight weeks of this compound administration. ncats.ionih.gov This improvement was assessed using standardized scales such as the Gottfries, Bråne, and Steen Scale and Hasegawa's dementia scale. nih.gov The presence of unchanged this compound in the cerebrospinal fluid (CSF) and a notable increase in acetylcholinesterase (AChE) activity in the CSF were observed in this study, suggesting that its transit into the CSF and activation of intracerebral acetylcholinergic systems may underpin its mechanisms of action. nih.gov
Varied Clinical Trial Outcomes
Table 2: Summary of Clinical Trial Outcomes for this compound in Dementia
| Study Type | Patient Population | Duration | Key Findings | Consistency | Source |
| Open Study | 9 Alzheimer's dementia patients | 8 weeks | Significant clinical improvement (Gottfries, Bråne, and Steen Scale; Hasegawa's dementia scale) | Varied across studies | ncats.ionih.gov |
| General Clinical Investigations | Dementia patients | Not specified | Some trials reported significant clinical improvement | Varied across studies | ncats.io |
Chemical Synthesis and Structure Activity Relationship Sar
Synthetic Methodologies
The synthesis of Nebracetam involves various sophisticated chemical and chemoenzymatic approaches, each contributing to the understanding of its structural formation and the potential for producing specific enantiomers.
Total Synthesis Approaches
The total synthesis of (S)-Nebracetam has been achieved through chemoenzymatic strategies, leveraging enzymatic catalysis for stereoselective control. One such approach involved a diastereoselective Michael addition to a chiral lactam intermediate, which was itself prepared via lipase-catalyzed kinetic resolution. This method successfully yielded the Michael product with a high diastereomeric excess. Furthermore, an enantioselective total synthesis of Boc-(S)-nebracetam has been reported, employing photoredox catalysis, demonstrating a versatile route to enantiopure derivatives of γ-aminobutyric acid analogs, including this compound researchgate.netresearchgate.netuni-marburg.deacs.org.
Chemoenzymatic Synthesis and Asymmetric Synthesis
A significant chemoenzymatic route for the production of (S)-Nebracetam involves the kinetic resolution of racemic 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one. This resolution is effectively catalyzed by lipase (B570770) from Burkholderia cepacia (lipase PS-D). The reaction is conducted in 1,4-dioxane (B91453) using vinyl acetate (B1210297) as the acyl donor, yielding the (5S)-alcohol intermediate with impressive enantioselectivity and conversion rates. This intermediate is then chemically transformed into (S)-Nebracetam researchgate.netnih.govajpamc.com.
Another asymmetric synthesis strategy utilizes a diastereoselective Michael addition of nitromethane (B149229) to a chiral lactam, specifically (S)-9d, which is also derived from lipase-catalyzed kinetic resolution. This step achieved a 99% yield with an 86% diastereomeric excess (de) researchgate.netresearchgate.net.
Enantioselective photoredox catalysis has also emerged as a method for synthesizing Boc-(S)-nebracetam, providing an efficient pathway to obtain enantiopure forms of this compound derivatives uni-marburg.deacs.org.
Table 1: Chemoenzymatic Synthesis of (S)-Nebracetam Intermediate
| Intermediate Step | Enzyme Used | Acyl Donor | Solvent | Enantioselectivity (ee) | Conversion (c) | E-value |
| Kinetic resolution of racemic hydroxylactam | Lipase from Burkholderia cepacia (lipase PS-D) | Vinyl acetate | 1,4-dioxane | >99% researchgate.netnih.govajpamc.com | 49% researchgate.netnih.govajpamc.com | >200 researchgate.netnih.govajpamc.com |
Conventional Organic Synthesis Routes and Optimization
Traditional organic synthesis pathways for this compound and its analogues primarily involve modifications of the 4-(aminomethyl)-1-benzylpyrrolidin-2-one scaffold. Researchers have explored both "basic" and "alternative" methods for synthesizing these derivatives uran.uauran.ua.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the molecular structure of this compound influence its nootropic activity and interaction with biological targets.
Relationship between Molecular Structure and Nootropic Activity
This compound is recognized for its nootropic effects and its specific agonistic activity at the M1 acetylcholine (B1216132) receptor wikipedia.org. SAR investigations have focused on chemically modifying the this compound scaffold, particularly by introducing various substituents into the benzyl (B1604629) radical of the 4-(aminomethyl)-1-benzylpyrrolidine-2-one core uran.ua. These modifications are strategically designed to enhance or alter the nootropic profile of the compound. Research indicates that modifying the phenyl fragment of the "this compound scaffold" with halogen substituents shows promise for improving its nootropic properties uran.uauran.uaresearchgate.net. The nootropic action of this compound is largely attributed to its cholinergic mechanism, specifically its ability to act as an agonist at muscarinic (M1) acetylcholine receptors uran.ua.
Molecular Docking Studies with Acetylcholine Receptors
Molecular docking simulations have provided detailed insights into how this compound and its derivatives interact with acetylcholine receptors at a molecular level. These computational studies typically utilize software such as Autodock 4.2 uran.uauran.uaresearchgate.net.
Key biological targets for these docking analyses include muscarinic acetylcholine receptors, with specific crystallographic models like PDB ID: 5CXV and 6PV7 being employed uran.uauran.uaresearchgate.netnuph.edu.uaresearchgate.neturan.ua. The results from these docking studies consistently demonstrate that this compound and its analogues form stable complexes with the muscarinic target, which is believed to contribute to their nootropic activity through cholinergic neurotransmission uran.uauran.uaresearchgate.net. The stability of these molecular complexes is primarily driven by an energetically favorable geometric arrangement of the ligands within the receptor's active site, complemented by the formation of hydrogen bonds, intermolecular electrostatic interactions, and donor-acceptor interactions nuph.edu.uauran.ua.
Furthermore, docking studies have revealed that the enantiomeric configuration (R and S) of the molecules plays a role in their binding modes. Molecules with specific enantiomeric configurations form stable complexes in both the orthosteric site (the primary binding site for acetylcholine) and the extracellular vestibule, which is a known site for positive allosteric modulation of muscarinic acetylcholine receptors (mAChR) uran.uauran.uaresearchgate.net. This suggests that strategic modifications, particularly the incorporation of halogen substituents on the phenyl fragment, can influence the formation of stabilizing contacts with relevant cognitive targets uran.uaresearchgate.net.
Pharmacokinetics and Pharmacodynamics Advanced Aspects
Pharmacodynamic Parameters Beyond Receptor Binding
Nebracetam operates as an M1-muscarinic agonist, influencing cholinergic activity primarily through the modulation of acetylcholine (B1216132) release rather than direct receptor activation medchemexpress.comtargetmol.comnih.govwikipedia.orgncats.iouran.ua. This modulatory mechanism enhances presynaptic acetylcholine release . Beyond its cholinergic effects, this compound also engages limbic and hippocampal noradrenergic mechanisms medchemexpress.comtargetmol.com. Research indicates that this compound may contribute to neuroprotection by reducing the uptake of dopaminergic and serotonergic neurotransmitters, a characteristic shared with certain antidepressant compounds ncats.io.
Its neuroprotective capabilities are evident against conditions such as hypoxia, ischemia, and glutamate (B1630785) toxicity, safeguarding neurons from the detrimental effects of low oxygen levels, low blood sugar, and excessive glutamate ncats.ioncats.io. Furthermore, this compound facilitates ganglionic muscarinic transmission by acting on presynaptic sites ncats.ioncats.io. Studies in healthy volunteers have demonstrated that a single dose of this compound can induce changes in brain wave activity, specifically an increase in alpha activity and a corresponding decrease in slow and fast activity within the frontal cortex. These electrophysiological alterations suggest a potential role for this compound in enhancing linguistic learning and memory processing ncats.ioncats.io. Histological data from stroke-prone rats further support its protective effect on neuronal cells within the hippocampus uran.ua. This compound has also been shown to prevent dysfunction mediated by N-methyl-D-aspartate (NMDA) receptors and voltage-operated calcium channels smolecule.com. In an in vitro system designed to model in vivo AMPA glutamate receptor activation, this compound demonstrated activity, with an EC50 of 0.88 µM in the presence of 0.316 µM AMPA, resulting in a maximum neuronal differentiation of 63% google.com.
In Vitro and In Vivo Calcium Ion Concentration Modulation
A significant aspect of this compound's pharmacodynamics involves its modulation of intracellular calcium ion concentration ([Ca2+]i). This compound induces a rise in [Ca2+]i, exhibiting an EC50 of 1.59 mM for this effect medchemexpress.comtargetmol.comnih.govncats.io. This increase in [Ca2+]i has been observed in Jurkat cells, a human leukemic T cell line, in both calcium-containing (1 mM Ca2+) and calcium-free (plus 1 mM EGTA) media nih.govncats.io. The this compound-induced [Ca2+]i rise was differentially blocked by antagonists, with atropine (B194438) demonstrating greater efficacy than pirenzepine (B46924), followed by AF-DX 116, reinforcing its action as an M1-muscarinic receptor agonist nih.govncats.io.
Beyond inducing a rise in [Ca2+]i, this compound also demonstrates an inhibitory action on calcium influx. In cultured rat cerebellar granule cells, this compound (at concentrations of 10-100 µM) dose-dependently inhibited increases in [Ca2+]i evoked by various stimuli, including L-glutamate, N-methyl-D-aspartate, and high K+ nih.gov. At a concentration of 100 µM, the inhibitory effect of this compound on L-glutamate- and N-methyl-D-aspartate-evoked Ca2+ responses was 1.5-fold and 1.7-fold greater, respectively, than its inhibition of the high K+-evoked response. These findings suggest that this compound primarily attenuates external Ca2+ influx mediated by NMDA receptor-gated channels rather than voltage-gated calcium channels in these cells nih.gov. Its protective effect against glutamate toxicity is believed to be mediated, in part, by its modulation of calcium entry ncats.ioncats.io.
Table 1: Effect of this compound on Intracellular Ca2+ Concentration in Cultured Rat Cerebellar Granule Cells (100 µM this compound) nih.gov
| Stimulus | Relative Inhibition of [Ca2+]i Increase (Fold) |
| L-Glutamate | 1.5 |
| N-Methyl-D-Aspartate | 1.7 |
| High K+ | 1.0 (Baseline for comparison) |
Brain Uptake and Biodistribution Studies
The brain uptake and biodistribution of this compound have been investigated using radiolabeled analogues. A notable study involved the development of [99mTc]-nitrido-nebracetam ([99mTc]-N-Neb) as a radiotracer for brain imaging ekb.egekb.eg. Biodistribution studies conducted in normal Swiss albino mice revealed a significant brain uptake of this complex, measured at 11.88% of the injected dose after 30 minutes post-injection ekb.egekb.eg. This complex is considered a promising novel probe for targeting AMPA receptors within the brain ekb.egekb.eg.
Comparative analyses indicated that the brain uptake of [99mTc]-N-Neb was superior to that of other previously reported radiotracers, including [99mTc]-N-histamine (4.5% injected dose per organ at 30 minutes), [99mTc]-N-piracetam (7.15% injected dose per organ at 30 minutes), and [99mTc]-N-oxiracetam (10.6% injected dose per organ at 30 minutes) ekb.eg. The general biodistribution profile showed that most organ uptake of [99mTc]-N-Neb was rapidly cleared within 60 minutes post-injection ekb.eg. Specifically, kidney uptake was observed at 3.44% at 5 minutes post-injection, increasing to 10.29% at 3 hours post-injection. The complex was also significantly excreted via the urinary pathway, with 44.11% accumulating in urine at 3 hours post-injection ekb.eg.
Table 2: Brain Uptake of [99mTc]-N-Neb Compared to Other Radiotracers in Mice (30 min post-injection) ekb.eg
| Radiotracer | Brain Uptake (% Injected Dose/Organ) |
| [99mTc]-N-Nebracetam | 11.88 |
| [99mTc]-N-Histamine | 4.5 |
| [99mTc]-N-Piracetam | 7.15 |
| [99mTc]-N-Oxiracetam | 10.6 |
In vivo microdialysis studies examining the effects of this compound on extracellular concentrations of striatal dopamine (B1211576) and hippocampal serotonin (B10506) in rats did not show appreciable changes when the agent was administered intraperitoneally at a dose of 30 mg/kg. This lack of significant change was attributed to the pharmacokinetically estimated low brain blood concentration of this compound (no more than 15 µM) at this particular dose, suggesting that at pharmacologically effective doses, this compound is unlikely to alter dopamine or serotonin uptake in brain nerve terminals under normal physiological conditions nih.gov.
Potential Drug Interactions and Combination Therapies
Mechanisms of Interaction with Other Agents
Nebracetam primarily exerts its effects as an M1 acetylcholine (B1216132) receptor agonist. This agonistic activity leads to the modulation of calcium entry into neurons, a mechanism believed to contribute to its neuroprotective and cognitive-enhancing functions. chalcogen.rosemanticscholar.org Studies have indicated that this compound can prevent neural dysfunction mediated by N-methyl-D-aspartate (NMDA) receptors and voltage-operated calcium channels (VOCCs). mims.comnih.gov Specifically, its neuroprotective action appears to involve interactions, at least in part, with NMDA receptor-operated Ca2+ channels. nih.gov
While racetams generally exhibit negligible affinity for common central nervous system receptors, they are known to modulate central neurotransmitters, including acetylcholine and glutamate (B1630785). nih.gov this compound, in particular, demonstrates some affinity for muscarinic acetylcholine receptors. nih.gov Furthermore, this compound has been shown to enhance cholinergic and limbic noradrenergic functions within the hippocampus. In in vitro studies, this compound at concentrations of 100 microM or higher significantly reduced dopamine (B1211576) uptake in the striatum and serotonin (B10506) uptake in the hippocampus. However, it is noted that at pharmacologically effective doses in vivo, it is unlikely to alter dopamine or serotonin uptake in brain nerve terminals under normal conditions.
Synergistic Effects in Dipharmacophore Compounds
A significant area of research involving this compound focuses on its inclusion in dipharmacophore compounds. A dipharmacophore compound is designed to combine molecular fragments with distinct therapeutic orientations, aiming to achieve a positive pharmacodynamic interaction. This approach allows for simultaneous targeting of various pathogenic pathways, potentially leading to improved therapeutic outcomes and, in some cases, a more favorable adverse reaction profile due to non-overlapping side effects.
Notable examples of dipharmacophore compounds incorporating this compound include combinations with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, "dexibuneb," a dipharmacophore derivative based on dexibuprofen and this compound, has demonstrated enhanced anti-inflammatory activity compared to monotherapy with either compound in animal models of acute and chronic inflammation. In these studies, dexibuneb significantly reduced paw edema and the increase in dry weight of granulomas more effectively than individual treatments.
Further research has explored other this compound-NSAID combinations, such as this compound-ibuprofen (NRIP), this compound-dexibuprofen (NRDIP), this compound-niflumic acid (NRNFA), and this compound-mefenamic acid (NRMFA). These compounds have exhibited statistically significant analgesic action and improved cognitive abilities in rat models, highlighting the potential for synergistic therapeutic effects when this compound is combined with agents targeting different physiological pathways.
Current Research Gaps and Future Academic Directions
Elucidation of Comprehensive Efficacy and Safety Profiles in Human Cohorts
Current research on nebracetam in human subjects is limited, presenting a significant gap in establishing comprehensive efficacy and safety profiles. While some studies have taken place in humans, including a single dose altering brain waves in healthy volunteers and a trial in dementia patients reporting clinical improvement, these findings have not been consistently replicated, and as of 2023, extensive human trials have not yet been conducted ncats.iowikipedia.org. There is a recognized need for more research to fully understand its efficacy and safety in human populations ontosight.ai.
The rigorous process of drug development necessitates comprehensive clinical trials to evaluate safety, quality, and effectiveness in human subjects ucb.com. For this compound, this translates to the imperative for well-designed, large-scale clinical studies across diverse human cohorts to:
Systematically assess efficacy: Determine the extent and consistency of its cognitive-enhancing effects, such as improvements in memory, learning, and linguistic abilities, in various cognitive disorders and healthy individuals ncats.ioontosight.ai.
Establish a detailed safety profile: Conduct thorough investigations into potential side effects, drug interactions, and long-term safety, which are currently not comprehensively understood in humans ontosight.ai.
Optimize dosing strategies: Identify effective and well-tolerated dosages for different indications and patient populations, a critical step for any potential therapeutic agent ucb.com.
The current status of this compound as an investigational drug, not approved by regulatory bodies like the FDA in the United States, underscores the necessity for extensive human data to support any future clinical application wikipedia.org.
Advanced Investigations into Receptor Subtype Specificity and Allosteric Modulation
This compound is known to act as an M1 acetylcholine (B1216132) receptor agonist in rats and is believed to act similarly on human M1-muscarinic receptors, based on early in vitro experiments wikipedia.orguran.ua. Its effects on intracellular calcium concentration were shown to be blocked by muscarinic antagonists like atropine (B194438), pirenzepine (B46924), and AF-DX 116, suggesting specific muscarinic receptor involvement ncats.io. Furthermore, this compound has been observed to enhance acetylcholine release and choline (B1196258) uptake in isolated ganglia ncats.io. Beyond cholinergic mechanisms, animal studies indicate that this compound can influence other neurotransmitter systems, increasing nicotinic acetylcholine (nACh) and N-methyl-D-aspartate (NMDA) receptors while decreasing serotonin (B10506) and dopamine (B1211576) receptors in rat brain tissue uran.ua.
Despite these observations, the exact mechanism of action of this compound is not yet fully understood ontosight.ai. Future research should focus on:
Precise receptor subtype mapping: Delve deeper into the specific subtypes of muscarinic, nicotinic, and other neurotransmitter receptors with which this compound interacts, and quantify its affinity and efficacy at each.
Elucidation of allosteric modulation: Investigate whether this compound, similar to other racetams like piracetam (B1677957) and aniracetam, exerts its effects through allosteric modulation of receptors, rather than solely orthosteric agonism nih.gov. Allosteric modulators offer advantages such as greater receptor subtype selectivity and the ability to differentiate between receptor subpopulations or introduce "stimulus bias," which could lead to more targeted therapeutic effects nih.govfrontiersin.orgmdpi.com. Molecular docking studies on this compound analogues have already shown binding modes indicative of positive allosteric modulation at muscarinic acetylcholine receptors researchgate.net.
Downstream signaling pathways: Identify the complete cascade of intracellular signaling events triggered by this compound's receptor interactions, providing a more holistic understanding of its pharmacological effects.
Exploration of Novel Therapeutic Indications and Mechanisms
This compound's therapeutic potential has primarily been explored in cognitive disorders such as Alzheimer's disease and other forms of dementia, where it has shown memory improvement in animal models ncats.ioontosight.ai. It has also been tested for antidepressant activity due to its influence on dopaminergic and serotonergic uptake ncats.io. Preclinical studies further suggest neuroprotective effects against ischemia-induced neuronal death and glutamate (B1630785) toxicity, as well as an ability to correct scopolamine-induced spatial cognition disruption in rats, implying involvement of both cholinergic and noradrenergic mechanisms ncats.ionih.gov.
Future research should broaden the scope of potential therapeutic applications and investigate underlying mechanisms:
Beyond cognitive enhancement: Explore its utility in other neurological or psychiatric conditions where its observed neuroprotective, neurotransmitter modulating, or neurogenic properties might be beneficial. For instance, recent studies have investigated novel dipharmacophore compounds combining this compound with non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating analgesic and nootropic effects in rat models of neurotrauma, suggesting potential for pain management alongside cognitive enhancement researchgate.net.
Neurogenesis modulation: Investigate this compound's direct or indirect influence on neurogenesis, the process of new neuron formation, differentiation, migration, and survival google.comgoogle.com. While this compound alone did not stimulate neuronal differentiation of human neural stem cells in one assay, its combination with AMPA showed some activity, warranting further investigation into its role in neuroplasticity and neuronal regeneration google.com.
Synergistic effects of combination therapies: Further explore the potential of this compound in combination with other agents, as seen with NSAIDs or AMPA, to achieve enhanced therapeutic outcomes or to target complex multifactorial conditions researchgate.netgoogle.com.
Development and Characterization of Next-Generation Analogues
There is a continuous scientific interest in synthesizing new molecules based on the pyrrolidone pharmacophore, which includes this compound uran.ua. The development of next-generation analogues aims to improve on this compound's properties, such as potency, selectivity, and pharmacokinetic profiles.
Key areas for future development and characterization include:
Structure-Activity Relationship (SAR) studies: Conduct detailed SAR studies by systematically modifying the this compound scaffold, particularly by introducing substituents into the benzyl (B1604629) radical, to identify structural features critical for specific pharmacological activities uran.uaresearchgate.net. Molecular docking studies have already indicated the promise of modifying the "this compound scaffold" at the phenyl fragment with halogen substituents to enhance nootropic activity through cholinergic neurotransmission mechanisms researchgate.net.
Novel pharmacophore design: Explore the creation of hybrid compounds or novel pharmacophores that retain the beneficial properties of this compound while potentially overcoming any limitations, drawing inspiration from the identification of new allosteric binding sites in other racetams nih.gov.
Preclinical characterization: Rigorously characterize the newly synthesized analogues in preclinical models for their nootropic, neuroprotective, and other potential therapeutic effects, along with their pharmacokinetic and pharmacodynamic properties, to identify lead candidates for further development.
Q & A
Q. What experimental models are commonly used to study Nebracetam's neuroprotective effects, and how are they optimized for reproducibility?
this compound's neuroprotective effects are frequently studied using in vitro models such as Aβ25-35-induced hippocampal neuron injury in neonatal rats. Key parameters include:
- Cell density : 1.5×10⁵ cells/cm² in poly-D-lysine-coated plates.
- Treatment protocols : Pre-treatment with this compound (0.05–0.8 mM) for 24 hours before Aβ25-35 exposure (20 μM/L).
- Outcome measures : Apoptosis via Annexin V-FITC/PI flow cytometry and synaptic integrity via drebrin immunostaining . To ensure reproducibility, detailed protocols for cell culture media composition (e.g., Neurobasal® Medium with 15% goat serum) and CO₂ incubation conditions must be explicitly documented .
Q. How do researchers validate this compound's mechanism of action as an M1 muscarinic receptor agonist?
Validation involves:
- Dose-response assays : Testing EC₅₀ values (e.g., 1.59 mM for intracellular Ca²⁺ elevation) .
- Receptor specificity : Comparing effects on M1 vs. M2–M4 receptors using selective antagonists or CRISPR-edited cell lines.
- Downstream signaling : Western blotting for ERK1/2 phosphorylation and RT-PCR for Mcl-1/Bcl-2 expression .
Q. What statistical methods are recommended for analyzing this compound's dose-dependent effects on apoptosis?
Use non-linear regression models to calculate IC₅₀ values and ANOVA with post-hoc tests (e.g., Tukey’s) for comparing apoptosis rates across concentrations (e.g., 8.4% at 0.8 mM vs. 39% in Aβ25-35-only groups). Include effect sizes and confidence intervals to quantify therapeutic potential .
Advanced Research Questions
Q. How can contradictory findings about this compound's receptor specificity be resolved?
Contradictions (e.g., M1 agonism vs. neutral effects on M2–M3) require:
- Orthogonal validation : Radioligand binding assays to measure receptor affinity.
- Pathway analysis : RNA sequencing to identify M1-specific downstream targets (e.g., Arc gene CArG elements).
- Meta-analysis : Systematic review of existing data to isolate confounding variables (e.g., cell type differences) .
Q. What experimental designs address the limitations of short-term in vitro studies in predicting this compound's clinical efficacy?
Advanced approaches include:
- Longitudinal 3D cultures : Co-culturing neurons with astrocytes to mimic the blood-brain barrier.
- Multi-omics integration : Combining transcriptomics (e.g., Arc expression) with proteomics (e.g., ERK1/2 activation) to map signaling networks.
- Behavioral correlates : Linking in vitro synaptic markers to cognitive outcomes in transgenic rodent models .
Q. How should researchers design studies to investigate this compound's synergistic effects with other nootropics?
- Factorial designs : Test this compound with compounds like piracetam at varying concentrations.
- Endpoint diversification : Measure synaptic density (drebrin), apoptosis, and mitochondrial respiration.
- Interaction statistics : Use Bliss independence or Chou-Talalay models to classify synergism/additivity .
Data Interpretation & Gaps
Q. What methodologies are critical for ensuring data integrity in this compound studies?
- Blinding : Mask treatment groups during data collection/analysis.
- Positive/Negative controls : Include memantine (NMDA antagonist) for neuroprotection and vehicle-only groups.
- Replication : Independent validation across ≥2 labs using identical protocols .
Q. How can researchers leverage computational tools to prioritize this compound's molecular targets?
- Molecular docking : Simulate this compound-M1 receptor interactions using AutoDock Vina.
- Network pharmacology : Construct protein-protein interaction maps (e.g., STRING DB) to identify hubs like ERK1/2.
- Machine learning : Train models on transcriptomic data to predict novel pathways .
Future Directions
Q. What gaps exist in understanding this compound's long-term safety profile?
Q. How can researchers standardize protocols for cross-study comparability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
